molecular formula C21H24ClN3O3 B4520521 N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(3-methylphenoxy)acetamide

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(3-methylphenoxy)acetamide

Cat. No.: B4520521
M. Wt: 401.9 g/mol
InChI Key: CFVRKRLRSOIMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(3-methylphenoxy)acetamide is a structurally complex organic compound characterized by three key moieties:

  • 4-Methylpiperazine-1-carbonyl group: Imparts flexibility and hydrogen-bonding capabilities, often linked to interactions with biological targets like enzymes or receptors .
  • 3-Methylphenoxy acetamide: Contributes to solubility and modulates pharmacokinetic properties .

This compound's unique architecture makes it a candidate for therapeutic applications, particularly in oncology and infectious diseases, though its exact mechanism remains under investigation .

Properties

IUPAC Name

N-[2-chloro-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3/c1-15-4-3-5-17(12-15)28-14-20(26)23-19-13-16(6-7-18(19)22)21(27)25-10-8-24(2)9-11-25/h3-7,12-13H,8-11,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVRKRLRSOIMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)N3CCN(CC3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 2-chloro-5-nitrobenzoic acid with 4-methylpiperazine to form an amide intermediate. This intermediate is then subjected to reduction and subsequent acylation with 3-methylphenoxyacetyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrazine hydrate, oxidizing agents like potassium permanganate, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can result in various substituted phenyl derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a chloro group, a piperazine moiety, and an acetamide functional group. The molecular formula is C20H23ClN2O3C_{20}H_{23ClN_{2}O_{3}}, with a molecular weight of approximately 377.86 g/mol. Its structure can be represented as follows:

\text{N 2 chloro 5 4 methylpiperazin 1 yl carbonyl phenyl}-2-(3-methylphenoxy)acetamide}

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(3-methylphenoxy)acetamide exhibit potent anticancer properties. For instance, research has shown that modifications in the piperazine ring can enhance the selectivity and efficacy against various cancer cell lines, including breast and lung cancers.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives were effective in inhibiting the growth of cancer cells by inducing apoptosis through the activation of caspase pathways .

CompoundIC50 (µM)Cancer Type
Compound A0.5Breast Cancer
Compound B0.8Lung Cancer

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against Hepatitis B virus (HBV). Research indicates that modifications to the piperazine structure can enhance antiviral activity.

Case Study:
In vitro studies showed that specific derivatives inhibited HBV replication effectively in transgenic mouse models, suggesting potential for therapeutic use against chronic HBV infections .

DerivativeEC50 (µM)Viral Strain
Derivative X0.3HBV Strain A
Derivative Y0.6HBV Strain B

Neurological Applications

The piperazine moiety provides an avenue for neurological applications, particularly as anxiolytic or antidepressant agents. Compounds with similar structures have been shown to interact with serotonin receptors, which could lead to mood-enhancing effects.

Case Study:
Research published in Neuropharmacology highlighted a derivative that exhibited significant binding affinity for serotonin receptors, leading to increased serotonin levels in animal models .

CompoundBinding Affinity (Ki nM)Effect
Compound C15Anxiolytic
Compound D20Antidepressant

Mechanism of Action

The mechanism of action of N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Structural Features

The compound is compared to structurally related acetamide derivatives with variations in substituents and heterocyclic systems:

Compound Name Key Structural Differences Biological Activity Reference
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methylbenzamide Replaces 3-methylphenoxy with 4-methylbenzoyl group Anti-cancer activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide Substitutes 4-methylpiperazine with 4-fluorophenylpiperazine; adds trifluoromethyl group Antimicrobial, anticancer
N-(5-chloro-2-methyl-3-nitrophenyl)acetamide Simpler structure lacking piperazine and phenoxy groups Intermediate in organic synthesis
N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Incorporates triazol-sulfanyl and ethoxyphenyl groups Enhanced antiviral activity
Pyrrolopyrimidine derivatives Replaces acetamide core with pyrrolopyrimidine scaffold Janus kinase inhibition

Key Observations :

  • The 4-methylpiperazine moiety in the target compound distinguishes it from simpler aniline derivatives (e.g., N-(5-chloro-2-methyl-3-nitrophenyl)acetamide), enabling broader biological interactions .
  • Chloro substitution at the 2-position on the phenyl ring improves stability and target affinity compared to analogs with nitro or methoxy groups .
  • The 3-methylphenoxy acetamide group offers a balance of lipophilicity and solubility, contrasting with bulkier substituents (e.g., triazol-sulfanyl in ) that may hinder membrane permeability .

Biological Activity

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(3-methylphenoxy)acetamide, often referred to as a derivative of 3-methylphenoxy acetamide, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests it may interact with various biological pathways, particularly in the context of neurological and bone-related disorders.

Chemical Structure and Properties

The compound's IUPAC name is indicative of its complex structure, which includes a chloro-substituted phenyl group and a piperazine moiety. Its molecular formula is C17H20ClN3O2C_{17}H_{20}ClN_{3}O_{2}, highlighting the presence of chlorine, nitrogen, and oxygen atoms that may contribute to its biological activity.

Biological Activity Overview

1. Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies involving derivatives of piperazine have shown efficacy in models of epilepsy, particularly through the maximal electroshock (MES) test. The structure-activity relationship (SAR) studies indicate that modifications to the piperazine ring can significantly influence the anticonvulsant activity of these compounds .

2. Osteoclast Inhibition

Another significant area of research involves the compound's effect on osteoclast differentiation. A closely related compound, 2-(3-methylphenoxy)acetamide (NAPMA), was found to inhibit osteoclast formation from bone marrow-derived macrophages in a dose-dependent manner without cytotoxic effects. This inhibition was linked to downregulation of osteoclast-specific markers such as c-Fos and NFATc1, suggesting potential applications in treating osteoporosis and other bone resorption disorders .

3. Inflammatory Response Modulation

The compound may also play a role in modulating inflammatory responses. Compounds with similar structures have been investigated for their ability to inhibit SYK kinase, which is involved in various inflammatory pathways. This inhibition could potentially lead to therapeutic applications in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Table 1: Summary of Biological Activities

Activity Model/System Findings
AnticonvulsantMES Test (Mice)Efficacy observed; structure modifications enhance activity .
Osteoclast InhibitionBone Marrow-Derived MacrophagesSignificant inhibition of osteoclast formation; potential for osteoporosis treatment .
Inflammation ModulationSYK Kinase AssaysInhibition observed; implications for treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(3-methylphenoxy)acetamide?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Step 1: Substitution of a nitro group with a piperazine-carbonyl moiety under alkaline conditions (e.g., using NaH or K₂CO₃ in DMF) .
  • Step 2: Reduction of intermediates (e.g., nitro to amine) via iron powder in acidic media .
  • Step 3: Condensation of the amine intermediate with phenoxy-acetic acid derivatives using coupling agents like DCC or EDCI .

Q. How is the structural integrity of this compound confirmed?

Methodological Answer: Structural validation employs:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 3.2–3.5 ppm (piperazine-CH₂), and δ 2.3 ppm (methylphenoxy group) .
    • ¹³C NMR: Carbonyl signals at ~170 ppm (amide) and 165 ppm (piperazine-carbonyl) .
  • Mass Spectrometry (MS): Molecular ion peak matching the theoretical mass (e.g., [M+H]⁺ at m/z 456.3) .
  • IR Spectroscopy: Stretching bands at 1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer: Critical variables include:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance substitution reactivity .
  • Catalysts: Use of DMAP in condensation steps increases efficiency by 10–15% .
  • Temperature Control: Lowering reduction step temperature to 50°C minimizes side-product formation .
  • Purification: Column chromatography (silica gel, eluent: EtOAc/hexane 3:7) ensures >95% purity .

Data Contradiction Analysis:
Discrepancies in yield (e.g., 65% vs. 78%) arise from variations in solvent drying or inert atmosphere use. Reproducibility requires strict moisture control .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., chloro vs. fluoro on phenyl rings) to isolate pharmacophores .
  • Assay Standardization: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to reduce variability .
  • Mechanistic Profiling: Evaluate target binding (e.g., kinase inhibition assays) to correlate activity with structural features .

Example: Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM) may stem from differential permeability in cell models. Use parallel artificial membrane permeability assays (PAMPA) to validate .

Q. How is computational modeling applied to predict the compound’s pharmacokinetics?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes to predict metabolism .
  • ADMET Prediction: Tools like SwissADME estimate logP (~3.2), suggesting moderate blood-brain barrier penetration .
  • Docking Studies: AutoDock Vina models binding to target proteins (e.g., EGFR kinase, docking score: −9.2 kcal/mol) .

Q. What analytical methods assess purity and stability under storage?

Methodological Answer:

  • HPLC: C18 column, mobile phase: MeCN/H₂O (70:30), retention time 8.2 min, purity >98% .
  • Stability Studies: Accelerated degradation tests (40°C/75% RH for 6 months) show <5% decomposition when stored in amber vials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(3-methylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(3-methylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.